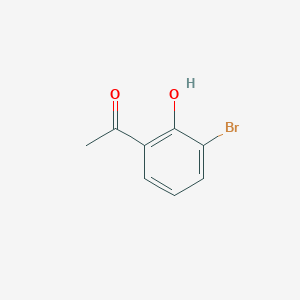
1-(3-Bromo-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
1-(3-Bromo-2-hydroxyphenyl)ethanone is a brominated organic compound that features a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone group. This structure is related to various compounds that have been studied for their molecular structure, vibrational frequencies, and potential applications in nonlinear optics and as anti-neoplastic agents . The presence of the bromine atom and the hydroxyl group on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of related bromophenyl compounds often involves multi-step procedures that may include bromination reactions, resolution of enantiomers, and crystallization techniques . For instance, the synthesis of enantiomerically pure diarylethanes can be achieved through a 7-step procedure starting from a bromophenyl methanone derivative, with key steps including resolution by crystallization of esters . Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, is performed using bromine as the brominating reagent .
Molecular Structure Analysis
The molecular structure of bromophenyl ethanones is characterized using various computational methods and experimental techniques such as X-ray diffraction (XRD) . The geometrical parameters obtained from these studies are in agreement with experimental data, confirming the optimized structure of the molecules. The presence of substituents like bromine and fluorine atoms can influence the molecular electrostatic potential, indicating regions of negative and positive charge distribution within the molecule .
Chemical Reactions Analysis
Bromophenyl ethanones can participate in various chemical reactions due to the presence of reactive functional groups. The carbonyl group, in particular, is identified as the most reactive part of the molecule due to its electronegativity . The reactivity of these compounds can be further explored through molecular docking studies, which suggest potential inhibitory activity against enzymes like tripeptidyl peptidase II (TPII), indicating their potential use as anti-neoplastic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl ethanones are influenced by the presence of bromine and other substituents. These compounds exhibit significant DPPH radical-scavenging activity, suggesting their potential as antioxidants . The synthesis of related compounds with different substituents has shown that the phase transition temperatures and thermodynamic parameters of these materials can vary depending on the breadth of the molecules . Additionally, molecular modeling methods have been used to establish the most stable conformations of these compounds, often involving hydrogen bond formation .
Wissenschaftliche Forschungsanwendungen
Hydroxycoumarin Chemistry and Applications
Hydroxycoumarins, including compounds with bromo- and hydroxy- substituents, are significant in various domains, such as pharmaceuticals, agrochemicals, and organic synthesis. The review by Jules Yoda (2020) outlines the importance of 3-hydroxycoumarin derivatives, emphasizing their synthesis, chemical reactivity, and biological properties. Although 1-(3-Bromo-2-hydroxyphenyl)ethanone is not directly mentioned, its structural similarity to compounds used as precursors in hydroxycoumarin synthesis suggests potential applications in creating novel hydroxycoumarin derivatives with significant biological activities.
Brominated Flame Retardants and Environmental Impact
Brominated compounds, particularly novel brominated flame retardants (NBFRs), have been the subject of environmental and health-related studies due to their widespread use and persistence. The study by E. A. Zuiderveen et al. (2020) reviews the occurrence and potential risks of NBFRs in various matrices, including indoor air, dust, and consumer goods. Although 1-(3-Bromo-2-hydroxyphenyl)ethanone is not a flame retardant, its brominated moiety aligns it with the broader class of brominated compounds, indicating potential research applications in studying environmental fate, toxicity, and methods for detection and removal.
Phosphonic Acid Derivatives and Applications
Phosphonic acids and their derivatives are utilized across a spectrum of fields due to their bioactive properties and role in supramolecular chemistry. The review by C. M. Sevrain et al. (2017) highlights the synthesis and diverse applications of phosphonic acids. While 1-(3-Bromo-2-hydroxyphenyl)ethanone is not directly related to phosphonic acids, the methodology and applications discussed could inspire research into synthesizing phosphonic acid derivatives from bromo-hydroxyphenyl compounds, potentially leading to new materials with unique binding and biological properties.
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-(3-bromo-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYYOCANFXTCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449668 | |
| Record name | 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-hydroxyphenyl)ethanone | |
CAS RN |
1836-05-1 | |
| Record name | 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



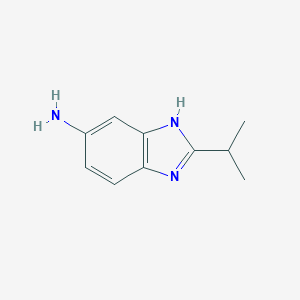
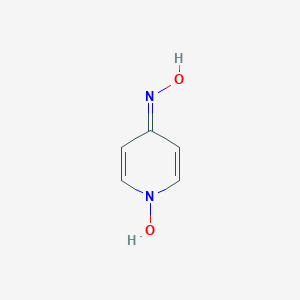
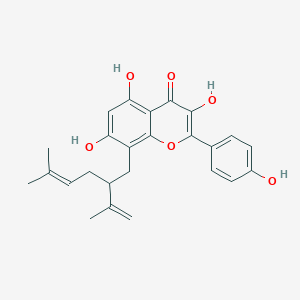
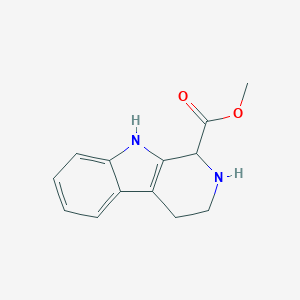
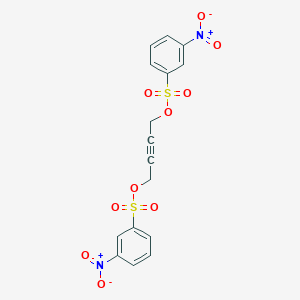
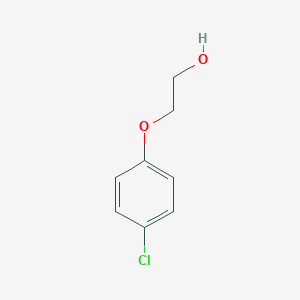
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
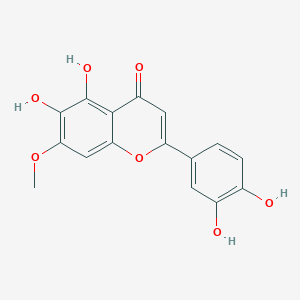
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)
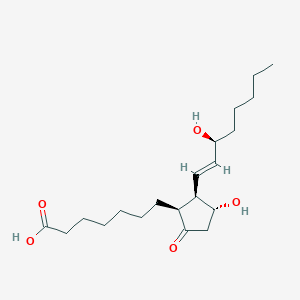
![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)
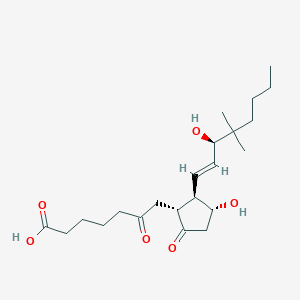
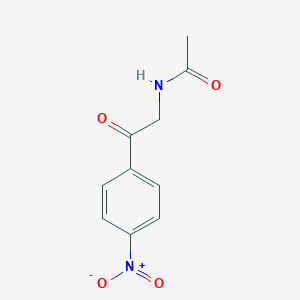
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-](/img/structure/B157524.png)